6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione
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Overview
Description
6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the reaction of 4-ethoxyaniline with 2,5-dimethyl-1,3-benzothiazole-4,7-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, such as reactive extrusion, which allows for the efficient and scalable synthesis of the compound . This method ensures high yields and consistent product quality, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-Phenylbenzothiazole
Uniqueness
What sets 6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
650635-80-6 |
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Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-(4-ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-4-22-12-7-5-11(6-8-12)19-13-9(2)15(20)14-17(16(13)21)23-10(3)18-14/h5-8,19H,4H2,1-3H3 |
InChI Key |
QANGXXPSBIHUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)SC(=N3)C)C |
Origin of Product |
United States |
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